AB-Chiminaca

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

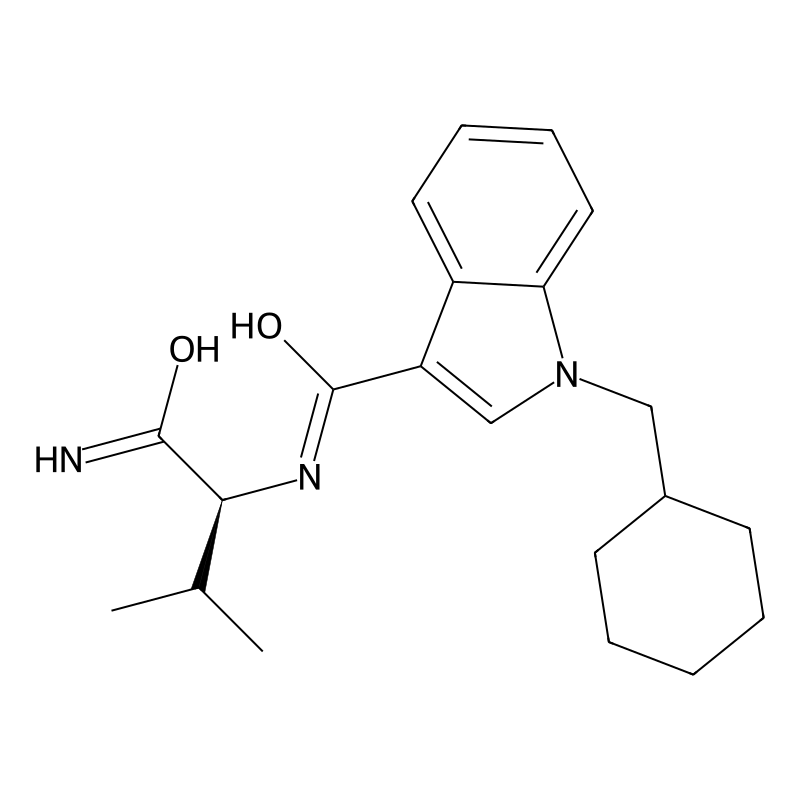

AB-Chiminaca, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that functions as a potent agonist for the cannabinoid receptors CB1 and CB2. This compound is part of a broader class of substances known as indazole derivatives and has been identified as a substance of abuse since its emergence in 2013. The structural features of AB-Chiminaca include a cyclohexylmethyl tail, an indazole core, and a carboxamide linker, which contribute to its pharmacological properties. Notably, AB-Chiminaca exhibits a stereogenic center, allowing for the existence of two enantiomers: (R)- and (S)-AB-Chiminaca, with the (S)-enantiomer being more prevalent in the market .

The biological activity of AB-Chiminaca is primarily mediated through its interaction with cannabinoid receptors. It has been shown to possess a high affinity for CB1 receptors, estimated to be 11 to 58 times more potent than tetrahydrocannabinol (the active component of cannabis) in experimental models. This compound can induce effects such as locomotor suppression, antinociception (pain relief), hypothermia, and various neuropsychiatric symptoms ranging from mild disorientation to severe agitation and psychosis . Additionally, toxicity studies have reported adverse effects on liver and kidney functions in animal models following exposure to AB-Chiminaca .

The synthesis of AB-Chiminaca typically involves several key precursors. These include 1H-indole-2,3-dione, 1H-indazole-3-carboxylic acid, and L-valinamide for the (S)-enantiomer synthesis. The process may also utilize (bromomethyl)cyclohexane as a reagent. The synthetic route often includes steps such as amide formation and cyclization to construct the indazole framework followed by purification processes to isolate the final product .

Interaction studies have focused on the binding affinity of AB-Chiminaca to cannabinoid receptors compared to other synthetic cannabinoids. It has been demonstrated that AB-Chiminaca acts as a full agonist at CB1 receptors while exhibiting partial agonist activity at CB2 receptors. This dual action may explain its diverse pharmacological effects. Furthermore, studies have shown that it interacts with various neurotransmitter systems beyond the endocannabinoid system, which may contribute to its complex behavioral effects observed in users .

AB-Chiminaca shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Potency at CB1 Receptor | Potency at CB2 Receptor |

|---|---|---|---|

| AB-Pinaca | Methyldimethylbutanoate linked with cyclohexylmethyl tail | Moderate | Low |

| FUBIMINA | Fluorinated tail with indole core | Low | Not active |

| ADB-Chiminaca | Dimethylaminobutanone linked with cyclohexylmethyl tail | High | Moderate |

Uniqueness of AB-Chiminaca:

- Higher Potency: AB-Chiminaca exhibits significantly higher potency at both CB1 and CB2 receptors compared to many similar compounds.

- Diverse Metabolites: It produces a wide array of metabolites that can affect its pharmacokinetics and toxicity profile.

- Stereochemistry: The presence of stereogenic centers allows for different enantiomers that may exhibit varied biological activities.

Synthetic cannabinoids emerged in the early 2000s as chemically engineered alternatives to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Initially developed for biomedical research to study cannabinoid receptors (CB₁ and CB₂), these compounds were later co-opted for recreational use due to their potent psychoactive effects and legal ambiguity. The first-generation synthetic cannabinoids, such as JWH-018 and CP-47,497, were identified in European markets in 2004 under brand names like Spice and K2. These early compounds mimicked THC’s interaction with CB₁ receptors but exhibited higher binding affinity and potency.

By 2008, regulatory crackdowns led to iterative modifications of chemical structures to circumvent legislation. This arms race between clandestine chemists and policymakers fueled the development of structurally diverse analogs, including indole- and indazole-based derivatives. The shift toward indazole cores, such as those in AB-CHMINACA, marked a departure from classical cannabinoid frameworks, enabling enhanced receptor activation and evasion of detection protocols.

Emergence of AB-CHMINACA in Forensic Science

AB-CHMINACA (N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide) was first identified in 2014 by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) following its detection in seized drug materials and postmortem toxicology cases. Its emergence coincided with a global surge in synthetic cannabinoid-related fatalities, particularly in cases involving polysubstance use. Forensic laboratories initially struggled to detect AB-CHMINACA due to its novel structure and lack of reference standards.

Advancements in analytical techniques, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) and high-resolution Raman spectroscopy, enabled precise identification. For example, a 2015 autopsy study demonstrated AB-CHMINACA’s presence in human tissues despite its absence in blood or urine, highlighting challenges in toxicological screening. By 2024, AB-CHMINACA reemerged in forensic casework in Georgia, U.S., often co-detected with newer analogs like MDMB-4en-PINACA, underscoring its persistent relevance in illicit markets.

Table 1: Key Forensic Milestones for AB-CHMINACA

Structural Classification Within Indazole-Based Cannabinoids

AB-CHMINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids, characterized by an indazole core linked to a carboxamide group. This structural family includes analogs such as AB-FUBINACA, AB-PINACA, and 5F-ADB-PINACA, which share a common scaffold but differ in substituents. The compound’s structure comprises:

- Indazole core: A bicyclic system with nitrogen atoms at positions 1 and 2.

- Carboxamide linker: Connects the core to a valine-derived side chain.

- Cyclohexylmethyl tail: Attached to the indazole’s nitrogen, enhancing lipid solubility and receptor binding.

Table 2: Structural Comparison of AB-CHMINACA With Analogous Compounds

| Compound | Core | Linker | Tail Group | CB₁ Affinity (Ki, nM) |

|---|---|---|---|---|

| AB-CHMINACA | Indazole | Carboxamide | Cyclohexylmethyl | 0.78 |

| AB-FUBINACA | Indazole | Carboxamide | Fluorobenzyl | 0.68 |

| JWH-018 | Naphthoyl | Methanone | Pentyl | 9.0 |

| MDMB-4en-PINACA | Indazole | Carboxamide | 4-en-pentyl | 0.45 |

The stereochemistry of AB-CHMINACA’s valine residue [(S)-configuration] is critical for receptor interaction, as enantiomers exhibit divergent pharmacodynamic profiles. Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the cyclohexylmethyl group stabilizes hydrophobic interactions with CB₁’s transmembrane helices, explaining its nanomolar affinity.

AB-CHMINACA is a synthetic compound belonging to the indazole class of chemicals with a complex molecular structure [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for AB-CHMINACA is N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide [5]. This systematic nomenclature precisely describes the arrangement of atoms and functional groups within the molecule [1] [2]. The compound features an indazole core structure with specific substituents at defined positions [2].

The molecular formula of AB-CHMINACA is C20H28N4O2, corresponding to a molecular weight of 356.470 g/mol [2]. The structure contains a cyclohexylmethyl group attached to the nitrogen at position 1 of the indazole ring system, while a carboxamide group linked to a valine amino acid residue is attached at position 3 [1] [2]. The compound possesses a chiral center at the C-2 carbon of the oxobutan-2-yl side chain, resulting in the existence of two enantiomers: (R)-AB-CHMINACA and (S)-AB-CHMINACA [16]. The S-enantiomer is the more commonly encountered form in analytical studies [5] [8].

The structural components of AB-CHMINACA can be broken down into three main parts: the indazole heterocyclic core, the cyclohexylmethyl group at N-1 position, and the valine-derived carboxamide moiety at the 3-position [1] [7]. This specific arrangement of functional groups contributes to the compound's unique chemical properties and spectroscopic characteristics [2] [3].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C20H28N4O2 |

| Molecular Weight | 356.470 g/mol |

| Core Structure | Indazole |

| N-1 Substituent | Cyclohexylmethyl |

| C-3 Substituent | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carboxamide |

| Stereochemistry | S-configuration at C-2 of oxobutan-2-yl side chain |

| CAS Registry Number | 1185887-21-1 |

The compound's structure features multiple functional groups including amide bonds, a primary amide, a tertiary amine, and an aromatic heterocycle, all of which influence its chemical behavior and spectroscopic properties [1] [3] [5].

Physicochemical Properties

Boiling Point and Density

AB-CHMINACA exhibits distinct physicochemical properties that are important for its characterization and analysis [9]. In its pure form, AB-CHMINACA appears as a white to off-white crystalline powder with specific thermal properties [4] [9]. The melting point of AB-CHMINACA has been experimentally determined to be in the range of 85-92.5°C [4] [16]. This relatively low melting point is consistent with other compounds containing similar functional groups and molecular weights [9].

The boiling point of AB-CHMINACA has been predicted through computational methods rather than direct experimental determination due to the potential for thermal decomposition at elevated temperatures [9]. Computational predictions estimate the boiling point to be approximately 625.8±35.0°C at standard pressure, although this value should be considered theoretical as the compound would likely decompose before reaching this temperature [9] [16]. The high predicted boiling point reflects the compound's relatively high molecular weight and the presence of multiple hydrogen-bonding functional groups [9].

The density of AB-CHMINACA has also been determined through computational methods, with predicted values of approximately 1.27±0.1 g/cm³ [9]. This density value is consistent with other organic compounds containing similar functional groups and structural features [9] [16]. The physical state of AB-CHMINACA at room temperature is solid, which is expected given its melting point range [4] [9].

| Physical Property | Value | Determination Method |

|---|---|---|

| Physical Appearance | White to off-white crystalline powder | Experimental observation |

| Melting Point | 85-92.5°C | Experimental measurement |

| Predicted Boiling Point | 625.8±35.0°C | Computational prediction |

| Density | 1.27±0.1 g/cm³ | Computational prediction |

| Physical State at 25°C | Solid | Experimental observation |

These physicochemical properties are important parameters for the identification and characterization of AB-CHMINACA in analytical settings [9] [16]. The thermal properties, in particular, can be utilized in various analytical techniques for the identification and quantification of the compound [9] [4].

Solubility Profiles in Organic Solvents

AB-CHMINACA demonstrates distinct solubility patterns across various organic solvents, which is crucial information for analytical procedures and chemical characterization [15] [16]. The compound exhibits good solubility in common organic solvents but shows limited solubility in aqueous media, which is consistent with its predominantly hydrophobic structure [15] [9].

Experimental studies have determined specific solubility values for AB-CHMINACA in several organic solvents [15]. In dimethyl sulfoxide (DMSO), AB-CHMINACA demonstrates excellent solubility, reaching approximately 10 mg/ml [15] [9]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions for analytical purposes [15]. In dimethylformamide (DMF), the compound shows good solubility with values around 5 mg/ml [9] [15]. Ethanol also serves as an effective solvent for AB-CHMINACA, with solubility values of approximately 3 mg/ml [15] [16].

The solubility profile of AB-CHMINACA in various organic solvents is summarized in the following table:

| Solvent | Solubility (mg/ml) | Relative Solubility |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 10 | Excellent |

| Dimethylformamide (DMF) | 5 | Good |

| Ethanol | 3 | Moderate |

| Methanol | Soluble (exact value not determined) | Moderate |

| Acetonitrile | Soluble (exact value not determined) | Moderate |

| Deuterated Chloroform (CDCl₃) | Soluble (exact value not determined) | Moderate |

| Water | Sparingly soluble | Poor |

| Phosphate Buffered Saline (pH 7.2) | 0.5 (in 1:1 DMSO:PBS mixture) | Poor |

The compound shows limited solubility in aqueous buffers such as phosphate-buffered saline (PBS), which is expected given its predominantly hydrophobic structure [15] [16]. However, the solubility in aqueous media can be enhanced by using co-solvent systems, such as DMSO:PBS mixtures [9] [19]. In a 1:1 mixture of DMSO and PBS (pH 7.2), AB-CHMINACA shows a solubility of approximately 0.5 mg/ml [9].

The solubility characteristics of AB-CHMINACA are influenced by its molecular structure, particularly the presence of both polar functional groups (amide bonds) and non-polar regions (cyclohexyl ring and indazole core) [15] [16]. The balance between these structural elements results in good solubility in moderately polar organic solvents but limited solubility in highly polar aqueous environments [15] [19]. These solubility properties are important considerations for analytical method development, particularly for extraction procedures and sample preparation in chromatographic analyses [15] [16].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for the definitive identification of AB-CHMINACA [22]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy have been employed to elucidate the structural features of this compound [22] [24]. The NMR data reveals characteristic signals that correspond to specific structural elements within the molecule [22].

In the ¹H NMR spectrum of AB-CHMINACA, several distinctive signals can be observed [22]. The aromatic protons of the indazole ring system typically appear in the range of δ 7.3-8.4 ppm, with the proton at position 4 of the indazole ring often appearing as a doublet at approximately δ 8.36 ppm (J = 7.8 Hz) [22] [28]. The cyclohexyl ring protons generate multiple signals in the aliphatic region between δ 1.0-2.0 ppm, reflecting their different chemical environments within the ring structure [22] [28].

The methylene group connecting the cyclohexyl ring to the indazole nitrogen typically appears as a multiplet at approximately δ 4.5 ppm [22] [28]. The proton at the chiral center of the valine-derived portion appears as a multiplet in the range of δ 4.3-4.5 ppm, while the isopropyl group of the valine moiety generates characteristic signals including a doublet for the methyl groups at approximately δ 1.0 ppm [22] [28].

The ¹³C NMR spectrum of AB-CHMINACA also exhibits characteristic signals that correspond to specific carbon atoms within the structure [22]. The carbonyl carbons of the amide groups typically appear at approximately δ 165 ppm, while the quaternary carbons of the indazole ring system generate signals in the range of δ 124-142 ppm [22] [28]. The methylene carbon connecting the cyclohexyl ring to the indazole nitrogen typically appears at approximately δ 50 ppm, while the carbons of the cyclohexyl ring generate signals in the aliphatic region between δ 23-31 ppm [22] [28].

| NMR Signal Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.36 (d, J = 7.8 Hz) | Indazole H-4 |

| ¹H NMR | 7.3-7.5 (m) | Indazole aromatic protons |

| ¹H NMR | 4.5 (m) | N-CH₂-cyclohexyl |

| ¹H NMR | 4.3-4.5 (m) | Chiral center proton |

| ¹H NMR | 1.0-2.0 (m) | Cyclohexyl and isopropyl protons |

| ¹³C NMR | ~165 | Carbonyl carbons |

| ¹³C NMR | 124-142 | Indazole quaternary carbons |

| ¹³C NMR | ~50 | N-CH₂-cyclohexyl |

| ¹³C NMR | 23-31 | Cyclohexyl carbons |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have also been employed to establish connectivity between various structural elements within AB-CHMINACA [22] [23]. These techniques provide additional confirmation of the structural assignments and help distinguish AB-CHMINACA from structurally related compounds [22] [23].

NMR spectroscopy is particularly valuable for distinguishing between regioisomers of AB-CHMINACA, such as the 1-alkyl-1H-indazole and 2-alkyl-2H-indazole forms [22]. The 2-alkyl-2H-indazole regioisomer shows distinct differences in the chemical shifts and coupling patterns of the aromatic protons compared to the 1-alkyl-1H-indazole form, allowing for unambiguous identification [22]. This distinction is important for forensic and analytical applications, as the 2-alkyl-2H-indazole regioisomer may be present as an impurity in samples of AB-CHMINACA [22].

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and characterization of AB-CHMINACA [24] [25]. The GC-MS analysis of AB-CHMINACA provides both retention time data and mass spectral fragmentation patterns that serve as a fingerprint for the compound [24] [12]. The fragmentation pattern observed in the mass spectrum is particularly valuable for structural elucidation and confirmation of identity [24] [25].

When analyzed by GC-MS using electron ionization (EI), AB-CHMINACA typically exhibits a molecular ion peak at m/z 356, corresponding to its molecular weight [24] [30]. However, the intensity of this molecular ion peak may vary depending on the specific instrumental conditions employed [24] [25]. The fragmentation pattern of AB-CHMINACA under EI conditions follows predictable pathways based on the structural features of the molecule [24] [30].

Several characteristic fragment ions are consistently observed in the mass spectrum of AB-CHMINACA [24] [30]. A prominent fragment ion appears at m/z 312, which corresponds to the loss of the terminal amine group (NH₂) from the molecular ion [24] [30]. Another significant fragment ion is observed at m/z 241, representing the indazole-3-carbaldehyde moiety with the cyclohexylmethyl group attached [24] [30]. A highly diagnostic fragment ion appears at m/z 145, which corresponds to the indazole-3-carbonyl fragment and serves as a characteristic marker for compounds containing this structural element [24] [30].

The fragmentation pattern of AB-CHMINACA can be summarized in the following table:

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 356 | Variable (molecular ion) | M⁺ (C₂₀H₂₈N₄O₂) |

| 340 | Moderate | [M-NH₂]⁺ |

| 312 | Strong | [M-CONH₂]⁺ |

| 241 | Strong | Indazole-3-carbaldehyde with cyclohexylmethyl |

| 145 | Very strong (base peak) | Indazole-3-carbonyl fragment |

| 55 | Moderate | Cyclohexyl fragment |

The fragmentation pattern observed in the mass spectrum of AB-CHMINACA is influenced by the ionization technique employed [24] [27]. While electron ionization (EI) tends to produce extensive fragmentation, softer ionization techniques such as electrospray ionization (ESI) or photoionization (PI) may preserve the molecular ion to a greater extent [24] [27]. In liquid chromatography-mass spectrometry (LC-MS) analyses using ESI, the protonated molecular ion [M+H]⁺ at m/z 357 is typically observed as the base peak, with fragment ions appearing at lower intensities [30] [31].

The GC-MS analysis of AB-CHMINACA may be complicated by thermal degradation during the gas chromatographic separation [25]. Studies have shown that amide-based synthetic cannabinoids, including AB-CHMINACA, can undergo thermolytic degradation or transformation when subjected to the high temperatures employed in GC analysis [25]. For instance, when methanol is used as an injection solvent, the amide group of AB-CHMINACA may be converted to an ester group, producing a different compound (MA-CHMINACA) [25]. This potential for thermal transformation necessitates careful control of analytical conditions and interpretation of results [25].

The mass spectral fragmentation pattern of AB-CHMINACA can be distinguished from those of structurally related compounds based on specific fragment ions and their relative intensities [24] [30]. For example, the presence of the m/z 145 fragment (indazole-3-carbonyl) combined with the m/z 241 fragment (indazole-3-carbaldehyde with cyclohexylmethyl) is highly characteristic of AB-CHMINACA and can be used to differentiate it from other synthetic cannabinoids with different structural features [24] [30].

Synthesis of 1-Alkyl-1H-Indazole Derivatives

The initial synthetic step involves the preparation of methyl 1H-indazole-3-carboxylate from indazole-3-carboxylic acid through Fischer esterification [1]. This esterification reaction is performed using methanol in the presence of sulfuric acid, achieving yields of approximately 95% [3]. The reaction proceeds under reflux conditions for 24 hours, and the product is purified through extraction and flash chromatography.

Table 1: AB-CHMINACA Synthesis and Analytical Characterization Data

| Parameter | Value/Condition | Reference |

|---|---|---|

| Synthesis yield (1-alkyl product) | 65% | Longworth et al., 2016 |

| Synthesis yield (2-alkyl product) | 30% | Longworth et al., 2016 |

| N1:N2 ratio (tert-butoxide) | 65:30 (approximate) | Longworth et al., 2016 |

| N1:N2 ratio (potassium carbonate) | 30:65 (favors 2-alkyl) | Longworth et al., 2016 |

| GC-MS retention time (1-alkyl) | Later elution | Literature general trend |

| GC-MS retention time (2-alkyl) | Earlier elution | Literature general trend |

| Melting point (1-alkyl) | 88.5-92.5°C | Longworth et al., 2016 |

| Melting point (2-alkyl) | 203-204°C | Longworth et al., 2016 |

| Major MS fragment (m/z) | 145, 244, 312 | Multiple sources |

| Molecular ion (m/z) | 356 | Cayman Chemical/FDA |

| Column purification (hexane/EtOAc) | 85:15 to 93:7 | Longworth et al., 2016 |

| NMR δ (N-CH2) 1-alkyl | 4.28 ppm (d, J=7.5 Hz) | Longworth et al., 2016 |

| NMR δ (N-CH2) 2-alkyl | 4.78 ppm (d, J=7.2 Hz) | Longworth et al., 2016 |

The critical alkylation step involves treating methyl 1H-indazole-3-carboxylate with (bromomethyl)cyclohexane in the presence of potassium tert-butoxide [3] [4]. This reaction is conducted in tetrahydrofuran under an inert atmosphere, typically at temperatures ranging from 0°C to ambient temperature. The alkylation proceeds through an SN2 mechanism, where the deprotonated indazole anion attacks the alkyl halide.

Under optimized conditions using potassium tert-butoxide as the base, the alkylation reaction produces methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate as the major product in 65% yield [3]. The regioselectivity favors the 1-alkylated product with an approximate ratio of 65:30 compared to the 2-alkylated regioisomer. This selectivity is attributed to the formation of tight ion pairs between the sodium cation and both the N-2 atom and the electron-withdrawing ester group at the 3-position [5].

The subsequent hydrolysis step converts the methyl ester to the corresponding carboxylic acid using sodium hydroxide in methanol [3]. This saponification reaction proceeds quantitatively under mild conditions and provides 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid in 86% yield. The carboxylic acid product is isolated through acid-base extraction and crystallization.

The final amidation step involves coupling the carboxylic acid with L-valinamide using (benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent [3]. This reaction is performed in dimethyl sulfoxide with N,N-diisopropylethylamine as the base. The amidation proceeds cleanly to afford AB-CHMINACA in 65% yield after purification by flash chromatography.

Challenges in Regioisomeric Purification

The purification of 1-alkyl versus 2-alkyl indazole regioisomers presents significant analytical and preparative challenges due to their similar physical and chemical properties [6] [3]. The structural similarity between these regioisomers results in nearly identical molecular weights, polarity, and chromatographic behavior, making their separation technically demanding.

Table 2: Regioisomeric Purification Challenges in AB-CHMINACA Synthesis

| Challenge | Issue/Solution | Impact |

|---|---|---|

| Regioisomer separation | Similar polarity requires careful gradient | Reduced yield and purity |

| Column chromatography efficiency | Flash chromatography hexane/EtOAc 85:15-93:7 | Multiple purification steps needed |

| Rf value difference | Small difference requires multiple passes | Extended separation time |

| Temperature control requirement | Critical for base stability and selectivity | Decomposition if overheated |

| Base selection impact | tert-BuOK vs K2CO3 reverses selectivity | Dramatic ratio changes possible |

| Solvent system optimization | Acetonitrile vs THF affects ratio | Complete reversal of preferences |

| Scale-up considerations | Purification becomes more challenging | Economic and practical limitations |

The chromatographic separation of AB-CHMINACA regioisomers requires careful optimization of the mobile phase composition [3]. Flash chromatography using hexane/ethyl acetate mixtures with ratios ranging from 85:15 to 93:7 has been employed successfully. The 1-alkylated regioisomer typically exhibits a slightly lower Rf value (0.60) compared to the 2-alkylated regioisomer (0.72) on thin-layer chromatography plates [3].

Column overload represents a significant challenge during scale-up operations [7]. As the sample load increases, the resolution between regioisomers decreases, necessitating multiple chromatographic passes or the use of preparative-scale columns. The preparative separation often requires gradient elution techniques to achieve baseline resolution between the regioisomers.

Temperature control during purification is critical for maintaining compound stability and chromatographic performance [8]. Elevated temperatures can lead to thermal decomposition or epimerization, particularly for compounds containing stereogenic centers. The optimal temperature range for column chromatography is typically 15-25°C to minimize degradation while maintaining adequate flow rates.

The choice of base during the alkylation reaction dramatically affects the regioisomeric ratio and subsequently the purification requirements [5]. Potassium tert-butoxide in tetrahydrofuran favors 1-alkylation with a ratio of approximately 65:30, while potassium carbonate in acetonitrile reverses this selectivity to favor 2-alkylation [3]. This base-dependent selectivity can be exploited to preferentially synthesize the desired regioisomer.

Solvent effects play a crucial role in both synthesis and purification outcomes [9] [5]. The use of polar aprotic solvents such as dimethylformamide tends to favor solvent-separated ion pairs, leading to reduced regioselectivity. Conversely, less polar solvents like tetrahydrofuran promote tight ion pair formation, enhancing regioselectivity through chelation mechanisms.

Analytical Differentiation of 1- vs. 2-Alkyl Regioisomers

The analytical differentiation of 1-alkyl versus 2-alkyl indazole regioisomers requires sophisticated spectroscopic and chromatographic techniques due to their structural similarity [6] [3] [10]. Multiple analytical approaches must be employed in combination to achieve unambiguous identification and quantification of these regioisomers.

Nuclear magnetic resonance spectroscopy provides the most definitive method for regioisomer differentiation [3]. The 1H NMR spectra exhibit distinct chemical shifts for the N-alkyl methylene protons, with the 1-alkylated regioisomer showing the N-CH2 signal at 4.28 ppm (d, J = 7.5 Hz), while the 2-alkylated regioisomer displays this signal at 4.78 ppm (d, J = 7.2 Hz). This downfield shift of approximately 0.5 ppm for the 2-alkyl regioisomer is attributed to the different electronic environment around the nitrogen atoms in the indazole ring system.

13C NMR spectroscopy provides complementary structural information, with distinct carbon chemical shifts observed for the indazole carbon framework [3]. The 2-alkyl regioisomers typically show characteristic differences in the chemical shifts of the quaternary carbons and the carbons adjacent to the nitrogen substitution sites. These differences arise from the altered electron density distribution in the aromatic system.

Gas chromatography-mass spectrometry represents a critical analytical tool for regioisomer identification, particularly in forensic and toxicological contexts [6] [10] [11]. Both regioisomers exhibit identical molecular ion peaks at m/z 356 and similar fragmentation patterns, but subtle differences in fragmentation intensities can be observed. The major fragment ions occur at m/z 145 (corresponding to the indazole carboxamide fragment), m/z 244 (indazole-cyclohexylmethyl fragment), and m/z 312 (loss of acetyl group from the valinamide chain).

The retention time behavior on gas chromatography provides additional discriminatory power [12] [13]. Generally, 1-alkylated regioisomers elute later than their 2-alkyl counterparts due to differences in volatility and intermolecular interactions. For AB-CHMINACA specifically, retention times of approximately 9.2-9.4 minutes have been reported for the 1-alkyl regioisomer under standard GC-MS conditions [13].

Melting point determination offers a simple yet effective method for regioisomer differentiation [3]. The 1-alkylated AB-CHMINACA exhibits a melting point range of 88.5-92.5°C, while the 2-alkylated regioisomer shows a significantly higher melting point of 203-204°C. This substantial difference of over 100°C provides a reliable identification criterion when sufficient pure material is available.

Infrared spectroscopy can provide supporting evidence for regioisomer identification through differences in the carbonyl stretching frequencies and N-H stretching patterns [3]. The 1-alkyl and 2-alkyl regioisomers may exhibit subtle but measurable differences in their vibrational spectra due to the altered hydrogen bonding patterns and molecular conformations.

High-performance liquid chromatography offers superior resolution for regioisomer separation compared to gas chromatography, particularly when coupled with mass spectrometric detection [8]. The use of reverse-phase columns with carefully optimized gradient conditions can achieve baseline separation of the regioisomers, enabling accurate quantitative analysis of regioisomeric mixtures.

The analytical challenges are compounded by the fact that 2-alkyl regioisomers may occur as synthetic impurities in illicitly manufactured materials [6] [10]. Failure to properly purify the 1-alkyl product during clandestine synthesis can result in the presence of both regioisomers in seized drug samples, necessitating comprehensive analytical characterization to determine the exact composition and identify the primary active constituent.